Home > Products > Screening Compounds P1264 > Almonertinib mesylate
Almonertinib mesylate - 2134096-06-1

Almonertinib mesylate

Catalog Number: EVT-10961726
CAS Number: 2134096-06-1
Molecular Formula: C31H39N7O5S
Molecular Weight: 621.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Almonertinib mesylate is a novel small molecule that functions as an epidermal growth factor receptor inhibitor. It is specifically designed to target mutations in the epidermal growth factor receptor associated with non-small cell lung cancer. Almonertinib belongs to the class of aminopyrimidine derivatives, which are known for their efficacy against various forms of cancer, particularly those driven by aberrations in epidermal growth factor receptor signaling pathways. The compound has gained attention due to its selectivity and potency in inhibiting mutant forms of the epidermal growth factor receptor, making it a promising candidate in oncology therapeutics.

Source and Classification

Almonertinib mesylate is classified as an epidermal growth factor receptor tyrosine kinase inhibitor. It is derived from a series of synthetic modifications aimed at enhancing its pharmacological properties compared to earlier inhibitors like gefitinib and erlotinib. The compound's structural classification places it within the aminopyrimidine subclass of epidermal growth factor receptor inhibitors, which includes other notable drugs such as osimertinib and brigatinib .

Synthesis Analysis

Methods and Technical Details

The synthesis of almonertinib mesylate involves several key steps that utilize various reagents and conditions to construct the final product. The process typically begins with the formation of an aminopyrimidine core through reactions involving substituted anilines and pyrimidine derivatives.

  1. Initial Reaction: The synthesis often starts with the reaction of 2-methyl-5-nitroaniline with cyanamide, producing a guanidinium salt intermediate.
  2. Reduction Steps: This intermediate undergoes reduction to yield the corresponding aniline.
  3. Acylation: The aniline is then acylated using acid chlorides to form the desired aminopyrimidine structure.
  4. Final Modification: The final steps include mesylation, where methanesulfonic acid is used to produce almonertinib mesylate from its base form .

These synthetic routes have been optimized over time for yield and purity, ensuring that the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Almonertinib mesylate features a complex molecular structure characterized by its aminopyrimidine core, which is crucial for its biological activity. The compound's molecular formula is C₁₈H₁₈N₄O₃S, indicating the presence of multiple functional groups that contribute to its interaction with the epidermal growth factor receptor.

  • Molecular Weight: Approximately 366.43 g/mol
  • Structural Features: The structure includes a pyrimidine ring fused with an aromatic system, which enhances binding affinity to the target enzyme.

The three-dimensional conformation of almonertinib can be analyzed using X-ray crystallography data, which provides insights into its binding interactions with the epidermal growth factor receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Almonertinib mesylate undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Initial reactions involve nucleophilic substitutions that form intermediates critical for building the aminopyrimidine framework.
  2. Reduction Reactions: Nitro groups are reduced to amines, significantly altering the compound's reactivity profile.
  3. Mesylation Reaction: The conversion of almonertinib to its mesylate form involves a reaction with methanesulfonic acid, enhancing solubility and bioavailability .

These reactions are carefully controlled to optimize yield and minimize by-products.

Mechanism of Action

Process and Data

Almonertinib mesylate exerts its anticancer effects primarily through selective inhibition of mutant forms of the epidermal growth factor receptor. Upon binding to the kinase domain of the receptor:

  • Inhibition of Phosphorylation: The compound prevents autophosphorylation of tyrosine residues within the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
  • Selectivity for Mutants: Almonertinib shows enhanced selectivity for common mutations such as L858R and T790M compared to wild-type receptors, making it particularly effective in treating resistant forms of lung cancer .

This mechanism underpins its therapeutic potential in managing non-small cell lung cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Almonertinib mesylate typically appears as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is necessary for formulation purposes but generally falls within typical ranges for similar compounds.

These properties are critical for formulation development and ensuring consistent performance in clinical applications .

Applications

Scientific Uses

Almonertinib mesylate is primarily investigated for its use in treating non-small cell lung cancer patients harboring specific epidermal growth factor receptor mutations. Its applications extend beyond oncology:

  • Clinical Trials: Ongoing studies assess its efficacy in various patient populations, including those resistant to first-line therapies.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool for studying epidermal growth factor receptor signaling pathways and developing combination therapies aimed at overcoming resistance mechanisms .
Molecular Pharmacology of Almonertinib Mesylate

Structural Characteristics and Properties

Almonertinib mesylate (chemically designated as N-(5-{[4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide methanesulfonate) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its molecular formula is C₃₁H₃₉N₇O₅S, with a molecular weight of 621.75 g/mol [5] [8]. The compound features:

  • An acrylamide group enabling irreversible covalent binding to cysteine-797 in EGFR’s adenosine triphosphate (ATP)-binding site.
  • A pyrimidine-amine scaffold conferring specificity toward mutant EGFR isoforms.
  • A methanesulfonate salt enhancing aqueous solubility and bioavailability [5] [7]. The core structure allows optimal penetration of the blood-brain barrier, crucial for targeting central nervous system metastases in non-small cell lung cancer [2] [4].

Pharmacokinetic Profile

Almonertinib mesylate exhibits favorable pharmacokinetics:

  • Absorption: Rapid oral absorption with time to peak plasma concentration (Tmax) of ~4 hours [3].
  • Metabolism: Extensively metabolized in vivo via hepatic pathways, primarily involving:
  • N-demethylation (producing metabolite M440).
  • Oxidation and glucuronidation (yielding HAS-719) [3].
  • Elimination: Excreted predominantly via feces (82.2% of administered dose), with renal excretion accounting for <15% [3]. The parent compound constitutes 69.97% of circulating drug-related components, while M440 is the major metabolite (5.08% of total radioactivity) [3].
  • Table 1: Key Pharmacokinetic Parameters of Almonertinib Mesylate
    ParameterValueMatrixStudy Type
    Tmax4.0 hoursPlasmaHuman [¹⁴C] study [3]
    Terminal half-life863 hoursPlasmaHuman [¹⁴C] study [3]
    Major metaboliteM440 (demethyl product)PlasmaMetabolite profiling [3]
    Fecal excretion82.2% of administered doseExcretaHuman [¹⁴C] study [3]

Metabolic Pathways

Almonertinib undergoes complex biotransformation:

  • Phase I metabolism: Demethylation at the dimethylaminoethyl side chain generates M440, retaining ~60% of parental inhibitory activity against EGFR T790M [3].
  • Phase II metabolism: Glucuronidation of oxidized intermediates forms HAS-719, detected as the primary metabolite in feces (12.33% of dose) and urine (1.20% of dose) [3].
  • CYP involvement: Cytochrome P450 enzymes (notably CYP3A4) contribute to oxidative metabolism, necessitating caution with CYP3A inhibitors/inducers [2] [3].
  • Table 2: Major Metabolites of Almonertinib in Humans
    MetaboliteBiochemical PathwayRelative AbundancePrimary Source
    Parent drugN/A69.97% of plasma TRACirculation [3]
    M440N-demethylation5.08% of plasma TRAPlasma [3]
    HAS-719Oxidation + glucuronidation12.33% of fecal doseFeces [3]
    M541a/M470aHydrolysis + oxidation11.80% of fecal doseFeces [3]
    M617/M575Dealkylation + conjugation6.76% of fecal doseFeces [3]

Properties

CAS Number

2134096-06-1

Product Name

Almonertinib mesylate

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C31H39N7O5S

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C30H35N7O2.CH4O3S/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;1-5(2,3)4/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H3,(H,2,3,4)

InChI Key

WTEXJDGTVUQRQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.